molecular formula C14H26O4 B3270484 10-Butoxy-10-oxodecanoic acid CAS No. 5278-98-8

10-Butoxy-10-oxodecanoic acid

Cat. No.: B3270484
CAS No.: 5278-98-8
M. Wt: 258.35 g/mol
InChI Key: KNGHQUFQZLYRKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

10-Butoxy-10-oxodecanoic acid can be synthesized through a multi-step process:

    Formation of Tetrabutyl Tin Cyanide: Cyanogen chloride reacts with tetrabutyl tin in the presence of chloromethane to form tetrabutyl tin cyanide.

    Reaction with Pentanediol: Tetrabutyl tin cyanide reacts with pentanediol to form oxime butane.

    Oxidation: Oxime butane undergoes oxidation to yield this compound.

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

10-Butoxy-10-oxodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various esters, alcohols, and substituted carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

10-Butoxy-10-oxodecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Butoxy-10-oxodecanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The tert-butyl ester group can protect the oxo group during synthetic reactions, allowing for selective reactivity[5][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Butoxy-10-oxodecanoic acid is unique due to its combination of functional groups, which provide a balance of reactivity, solubility, and stability. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

10-butoxy-10-oxodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-2-3-12-18-14(17)11-9-7-5-4-6-8-10-13(15)16/h2-12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGHQUFQZLYRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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